molecular formula C13H15ClN2O2 B7568693 2-(3-Chloro-4-cyanoanilino)hexanoic acid

2-(3-Chloro-4-cyanoanilino)hexanoic acid

Cat. No. B7568693
M. Wt: 266.72 g/mol
InChI Key: OSHFBFQOBGPEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-cyanoanilino)hexanoic acid, also known as CHA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHA belongs to the family of anilino acids and is a derivative of 4-cyanoaniline.

Mechanism of Action

The exact mechanism of action of 2-(3-Chloro-4-cyanoanilino)hexanoic acid is not entirely understood. However, it is believed that 2-(3-Chloro-4-cyanoanilino)hexanoic acid exerts its anti-cancer effects by inhibiting the activity of specific enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(3-Chloro-4-cyanoanilino)hexanoic acid has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, 2-(3-Chloro-4-cyanoanilino)hexanoic acid has been shown to possess anti-inflammatory and neuroprotective properties. 2-(3-Chloro-4-cyanoanilino)hexanoic acid has also been found to improve insulin sensitivity, making it a potential therapeutic option for diabetes management.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-(3-Chloro-4-cyanoanilino)hexanoic acid is its low toxicity profile, making it a safer option for use in preclinical studies. However, 2-(3-Chloro-4-cyanoanilino)hexanoic acid's limited solubility in water can pose a challenge in its administration and delivery in lab experiments.

Future Directions

There are several future directions for 2-(3-Chloro-4-cyanoanilino)hexanoic acid research. One of the areas of interest is its potential as a therapeutic option for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(3-Chloro-4-cyanoanilino)hexanoic acid has also shown potential in the treatment of inflammatory bowel disease and as an anti-viral agent. Further research is needed to fully understand the mechanism of action of 2-(3-Chloro-4-cyanoanilino)hexanoic acid and its potential therapeutic applications.
In conclusion, 2-(3-Chloro-4-cyanoanilino)hexanoic acid is a chemical compound that holds significant potential in scientific research for its anti-cancer, anti-inflammatory, and neuroprotective properties. Its low toxicity profile and potential therapeutic applications make it a promising candidate for further research.

Synthesis Methods

2-(3-Chloro-4-cyanoanilino)hexanoic acid can be synthesized through a multistep process starting from 4-cyanoaniline. The first step involves the conversion of 4-cyanoaniline to 3-chloro-4-cyanoaniline through a reaction with thionyl chloride. The 3-chloro-4-cyanoaniline is then reacted with hexanoic acid in the presence of a catalyst to produce 2-(3-Chloro-4-cyanoanilino)hexanoic acid.

Scientific Research Applications

2-(3-Chloro-4-cyanoanilino)hexanoic acid has shown promising results in preclinical studies for its potential therapeutic applications. One of the significant areas of research is its anti-cancer properties. 2-(3-Chloro-4-cyanoanilino)hexanoic acid has been found to inhibit the growth of cancer cells in various types of cancer, including breast, prostate, and lung cancer. 2-(3-Chloro-4-cyanoanilino)hexanoic acid achieves this by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of cancer-promoting genes.

properties

IUPAC Name

2-(3-chloro-4-cyanoanilino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-2-3-4-12(13(17)18)16-10-6-5-9(8-15)11(14)7-10/h5-7,12,16H,2-4H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHFBFQOBGPEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC1=CC(=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.